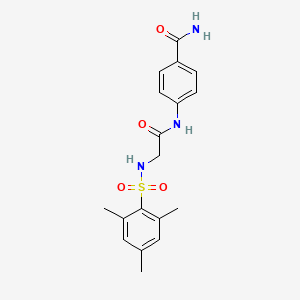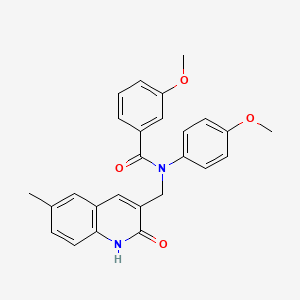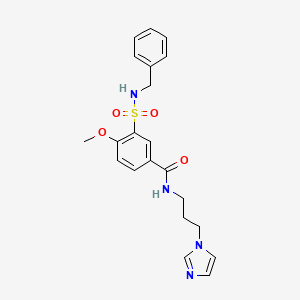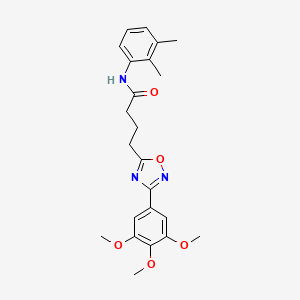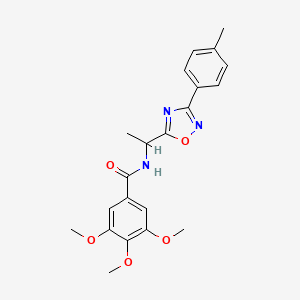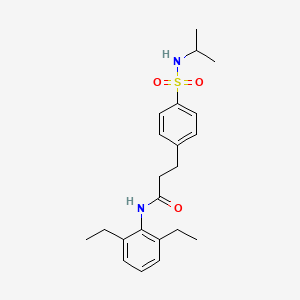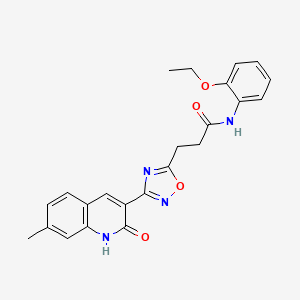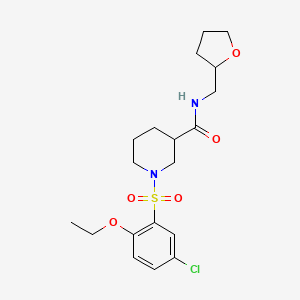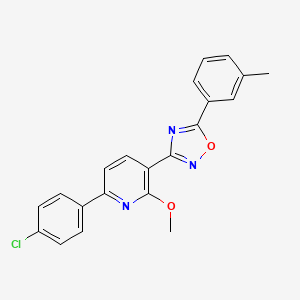
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug development, and materials science. This compound is also known by its abbreviated name, CPOX.
Wirkmechanismus
The mechanism of action of CPOX involves its ability to bind to specific targets in the body, such as enzymes or receptors, and modulate their activity. For example, CPOX has been shown to inhibit the activity of a key enzyme involved in the growth and proliferation of cancer cells, leading to their death. In addition, CPOX has also been shown to bind to certain receptors in the brain and modulate their activity, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
CPOX has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential therapeutic effects in neurological disorders. In addition, CPOX has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPOX in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, CPOX is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for research. However, one limitation of using CPOX in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving CPOX. One area of interest is the development of CPOX-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the further investigation of CPOX as a potential drug candidate for the treatment of various diseases. Additionally, the development of new synthesis methods for CPOX may lead to improved yields and purity, further expanding its potential applications.
Synthesemethoden
The synthesis of CPOX involves a series of chemical reactions that are well-established in the literature. One common method for synthesizing CPOX involves the condensation of 2-amino-5-methylpyridine with 4-chlorobenzaldehyde, followed by coupling with m-tolylhydrazine and cyclization with phosphoryl chloride. The resulting product is then purified through recrystallization to obtain pure CPOX.
Wissenschaftliche Forschungsanwendungen
CPOX has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, CPOX has also been investigated for its use as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-4-3-5-15(12-13)20-24-19(25-27-20)17-10-11-18(23-21(17)26-2)14-6-8-16(22)9-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLLMXNNHYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
